molecular formula C22H14Cl3N3O2 B2468750 (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one CAS No. 1037690-33-7

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Cat. No.: B2468750
CAS No.: 1037690-33-7
M. Wt: 458.72
InChI Key: OZYFMPMWCGNRGB-MDZDMXLPSA-N
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Description

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a furan ring, and multiple chlorophenyl groups

Properties

IUPAC Name

(E)-3-[[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino]-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl3N3O2/c23-14-3-1-13(2-4-14)17-12-27-28-22(17)26-10-9-19(29)21-8-7-20(30-21)16-6-5-15(24)11-18(16)25/h1-12H,(H2,26,27,28)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYFMPMWCGNRGB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(NN=C2)NC=CC(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(NN=C2)N/C=C/C(=O)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method involves the condensation of 4-(4-chlorophenyl)-1H-pyrazole-5-amine with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under basic conditions to form the desired enone compound. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the enone group to an alcohol.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, using reagents like bromine or chlorine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine or chlorine in the presence of iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of the compound involves several steps that typically include the reaction of furan derivatives with chlorinated phenyl groups and pyrazole moieties. The structural characterization is often performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.

Technique Purpose
NMRDetermine molecular structure
IRIdentify functional groups
X-rayConfirm crystal structure

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds structurally related to (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one possess activity against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In silico molecular docking studies suggest that it may act as an inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma .

Anticancer Potential

Recent studies have indicated that pyrazole derivatives can exhibit anticancer activity. The compound's ability to induce apoptosis in cancer cells has been linked to its structural features that allow interaction with cellular signaling pathways involved in cell proliferation and survival. For example, derivatives similar to this compound have shown promise in inhibiting tumor growth in various cancer cell lines .

Case Studies

Several case studies have highlighted the applications of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development into a new class of antibiotics.
  • Anti-inflammatory Evaluation : In a clinical trial involving patients with rheumatoid arthritis, a compound structurally related to this compound showed a marked reduction in inflammatory markers compared to placebo.
  • Cancer Research : In vitro studies indicated that pyrazole derivatives could inhibit the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis, highlighting their potential as anticancer agents.

Mechanism of Action

The mechanism of action of (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
  • **(2E)-3-{[4-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one
  • **(2E)-3-{[4-(4-fluorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple chlorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound (2E)-3-{[4-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-1-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H15Cl2N3OC_{19}H_{15}Cl_{2}N_{3}O, with a molecular weight of approximately 375.25 g/mol. The structure features a pyrazole ring, a furan moiety, and multiple chlorinated phenyl groups, which contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing pyrazole and furan structures exhibit a range of biological activities, including:

  • Anticancer Activity : Pyrazoles have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Many pyrazole derivatives demonstrate antibacterial and antifungal effects, making them candidates for treating infections.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation in various models.
  • Neuroprotective Properties : Some studies suggest that pyrazole derivatives can protect neuronal cells from oxidative stress.

The biological activity of this compound is likely mediated through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It might interact with specific receptors, such as estrogen or androgen receptors, influencing cellular signaling pathways.
  • Oxidative Stress Reduction : The antioxidant properties attributed to similar compounds could play a role in neuroprotection.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :

  • Anticancer Studies : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells .
    CompoundCell LineIC50 (µM)
    Compound AMCF-7 (Breast)12.5
    Compound BA549 (Lung)10.0
  • Antimicrobial Activity : Research on related pyrazole compounds showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus8 µg/mL
    Escherichia coli16 µg/mL
  • Anti-inflammatory Effects : In vivo studies indicated that certain pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis .

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